Ceforanide is a semi-synthetic, broad-spectrum, beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Ceforanide causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis. Ceforanide is a second-generation cephalosporin antibiotic with {[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl and 2-(aminomethyl)phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It is effective against many coliforms, including Escherichia coli, Klebsiella, Enterobacter and Proteus, and most strains of Salmonella, Shigella, Hemophilus, Citrobacter and Arizona species. It has a role as an antibacterial drug. Ceforanide, also known as precef or cefaronide, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Ceforanide is a drug which is used for the treatment of infections caused by susceptible organisms. Ceforanide is considered to be a practically insoluble (in water) and relatively neutral molecule. Ceforanide has been detected in multiple biofluids, such as urine and blood.
Related Compounds
Cefazolin
Compound Description: Cefazolin is a first-generation cephalosporin antibiotic that is commonly used for the treatment of bacterial infections. It has a shorter half-life than Ceforanide and is typically administered every 6-8 hours. [, , ]
Relevance: Cefazolin is often used as a comparator to Ceforanide in studies evaluating the efficacy, safety, and pharmacokinetics of Ceforanide. Studies have shown that Ceforanide has a longer half-life and can achieve therapeutic concentrations with less frequent dosing compared to Cefazolin. [, , , , , ]
Cephalothin
Compound Description: Cephalothin is a first-generation cephalosporin antibiotic that is structurally related to Ceforanide. It is commonly used for surgical prophylaxis and the treatment of bacterial infections. [, , , , ]
Relevance: Similar to Cefazolin, Cephalothin is often used as a comparator to Ceforanide in studies investigating the efficacy and pharmacokinetics of Ceforanide. Ceforanide has demonstrated a longer half-life and improved tissue penetration compared to Cephalothin in some studies. [, , , , ]
Cefamandole
Compound Description: Cefamandole is a second-generation cephalosporin antibiotic. It has a broader spectrum of activity than first-generation cephalosporins, including activity against some anaerobic bacteria. [, , , , ]
Relevance: Cefamandole is structurally related to Ceforanide and is often included in comparative studies assessing the antibacterial activity and pharmacokinetic properties of Ceforanide. While both are second-generation cephalosporins, Ceforanide generally exhibits a longer half-life. [, , , , ]
Cefuroxime
Compound Description: Cefuroxime is a second-generation cephalosporin antibiotic with a broader spectrum of activity compared to first-generation cephalosporins. It is available in both oral and parenteral formulations. [, , ]
Cefoxitin
Compound Description: Cefoxitin is a second-generation cephalosporin antibiotic with activity against anaerobic bacteria. It is commonly used for surgical prophylaxis, particularly in procedures involving the gastrointestinal tract. [, , , ]
Relevance: Cefoxitin is often mentioned alongside Ceforanide in the context of surgical prophylaxis and the treatment of bacterial infections. While both compounds are second-generation cephalosporins, they differ in their spectrum of activity and pharmacokinetic properties. [, , , ]
Cefonicid
Compound Description: Cefonicid is a second-generation cephalosporin antibiotic with a long half-life, allowing for once-daily dosing. [, , ]
Relevance: Cefonicid is structurally related to Ceforanide, and both are considered second-generation cephalosporins. They share a similar spectrum of activity and are both characterized by their long half-lives compared to other cephalosporins. [, , ]
Probenecid
Compound Description: Probenecid is a uricosuric drug that increases the excretion of uric acid in the urine. It can also inhibit the tubular secretion of certain drugs, leading to increased serum concentrations. []
Methicillin
Relevance: Methicillin is included as a comparator to Ceforanide in a study evaluating the efficacy of different antibiotics in treating experimental Staphylococcus aureus endocarditis in rabbits. The study found that Ceforanide was as effective as Methicillin in reducing bacterial load in the vegetations. []
Nafcillin
Compound Description: Nafcillin is a penicillinase-resistant penicillin antibiotic that is used to treat infections caused by Staphylococcus aureus. It is similar to methicillin in its mechanism of action and spectrum of activity. []
Relevance: Similar to Methicillin, Nafcillin serves as a comparator to Ceforanide in a rabbit model of Staphylococcus aureus endocarditis. The study demonstrated that Ceforanide exhibited comparable efficacy to Nafcillin in treating the infection. []
Amikacin
Compound Description: Amikacin is an aminoglycoside antibiotic that is used to treat a wide variety of bacterial infections, particularly those caused by gram-negative bacteria. []
Relevance: While not structurally related to Ceforanide, Amikacin was investigated for potential pharmacokinetic interactions with Ceforanide in a rat model. The study found no significant interaction between the two drugs, indicating that they can be co-administered without significant alterations in their pharmacokinetic profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefmenoxime is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmenoxime binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted. Cefmenoxime, also known as abbott 50192 or CMX, belongs to the class of organic compounds known as cephalosporins. Cephalosporins are compounds containing a 1, 2-thiazine fused to a 2-azetidinone to for a oxo-5-thia-1-azabicyclo[4. 2. 0]oct-2-ene-2-carboxylic acid moiety or a derivative thereof. Cefmenoxime is a drug which is used to treat female gynecologic and obstetric infections caused by susceptible aerobic (including the gonococcus) and anaerobic bacteria. Cefmenoxime is considered to be a practically insoluble (in water) and relatively neutral molecule. Cefmenoxime has been detected in multiple biofluids, such as urine and blood. Within the cell, cefmenoxime is primarily located in the cytoplasm and membrane (predicted from logP). Cefmenoxime is a third-generation cephalosporin antibiotic, bearing a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position. It has a role as an antibacterial drug. It is a conjugate acid of a cefmenoxime(1-).
BMS-902483 is a potent α7 partial agonist, which improved cognition in preclinical rodent models. BMS-902483 showed FLIR α7 EC50=9.3nM; α7 Electrophysiology, rat; Area EC50 = 140 nM; Peak, Area (Ymax %) = 40, 54. 5-HT3A IC50 = 480 nm. Preclinical and early clinical data suggest that α7 nicotinic acetylcholine receptor (nAChR) agonists have potential for the treatment of cognitive and negative symptoms in schizophrenia patients
BMS-919373 is a Potassium channel Kv1.5 (KCNA5) inhibitor for use in atrial fibrillation and acute coronary syndromes. Phase II development is underway in the US and Canada for paroxysmal atrial fibrillation.
BMS-903452 is a potent and selective GRP119 agonist. BMS-903452 is efficacious in both acute and chronic in vivo rodent models of diabetes. Dosing of BMS-903452 in a single ascending dose study in normal healthy humans showed a dose dependent increase in exposure and a trend toward increased total GLP-1 plasma levels. G-protein-coupled receptor 119 (GPR119) is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. GPR119 agonists have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract. This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes.
BMS-929075 is a HCV NS5B Replicase Palm Site Allosteric Inhibitor. BMS-929075 exhibited a favorable cytotoxicity window. BMS-929075 demonstrated efficacy in a triple combination regimen in HCV replicon cells, and exhibited consistently high oral bioavailability and pharmacokinetic parameters across preclinical animal species. The human PK properties from the Phase I clinical studies of BMS-929075 were better than anticipated and suggested promising potential for QD administration.
BMS-932481 is a γ-secretase modulator. BMS-932481 modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers. BMS-932481 decreased cerebrospinal fluid (CSF) Aβ39, Aβ40, and Aβ42 while increasing Aβ37 and Aβ38, thereby providing evidence of γ-secretase enzyme modulation rather than inhibition. In plasma, reductions in Aβ40 and Aβ42 were observed with no change in total Aβ; in CSF, modest decreases in total Aβ were observed at higher dose levels.
BMS-906024 is a novel, potent Notch receptor inhibitor . Cancers have a tendency to relapse or to become resistant to treatments that once worked. A family of proteins called Notch is implicated in that resistance and in cancer progression more generally. BMS-906024 is in Phase I clinical trials, both alone and in combination with other agents. Patients with colon, lung, breast, and other cancers are receiving intravenous doses of the compound to determine its safety and optimum dose ranges.